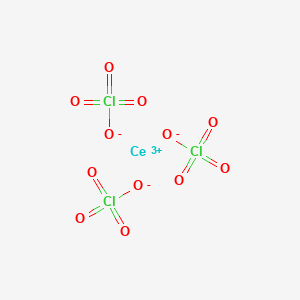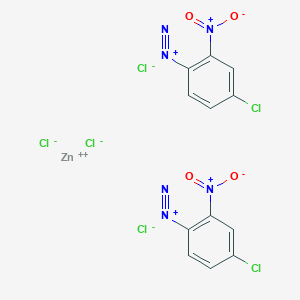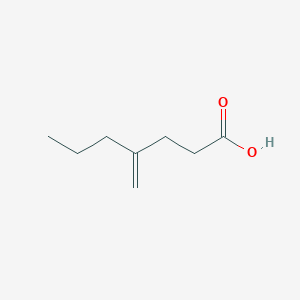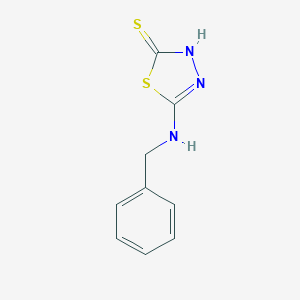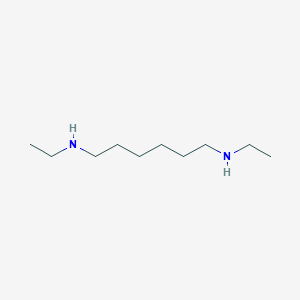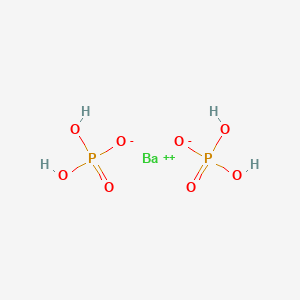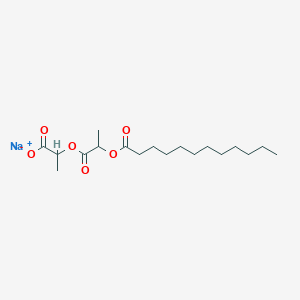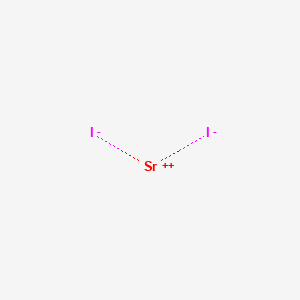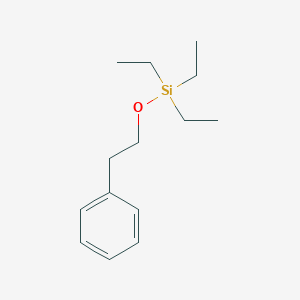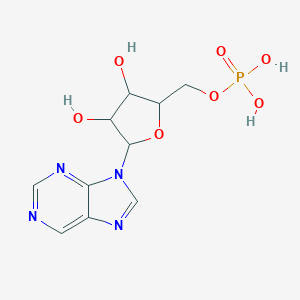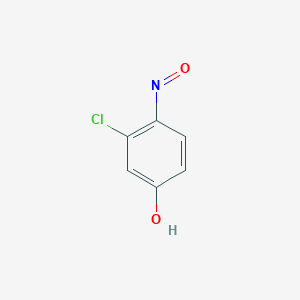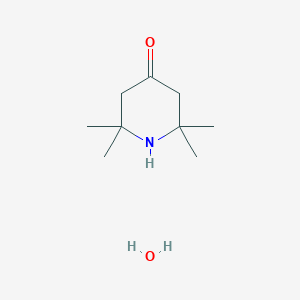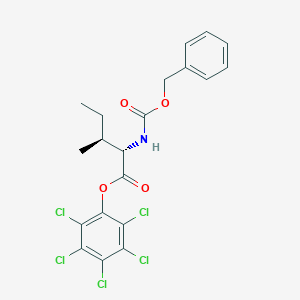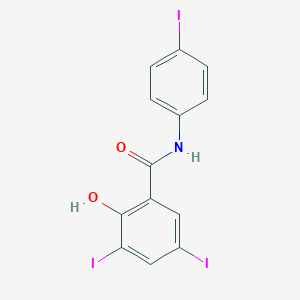
Triiodosalicylanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiodosalicylanilide (TISA) is a synthetic compound that belongs to the salicylanilide family. It is a potent antiparasitic agent and has been used extensively in veterinary medicine for the treatment of various parasitic infections. TISA has also been studied for its potential use in human medicine due to its broad-spectrum antiparasitic activity.
Wirkmechanismus
Triiodosalicylanilide exhibits its antiparasitic activity by inhibiting the mitochondrial respiration of parasites. It disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and ultimately causing the death of the parasite.
Biochemische Und Physiologische Effekte
Triiodosalicylanilide has been shown to have a low toxicity profile in animals and humans. It is rapidly metabolized in the liver and excreted in the urine. Triiodosalicylanilide has also been shown to have immunomodulatory effects and can enhance the immune response against parasites.
Vorteile Und Einschränkungen Für Laborexperimente
Triiodosalicylanilide has several advantages as an antiparasitic agent for laboratory experiments. It has a broad-spectrum activity against various parasites, is easy to synthesize, and has a low toxicity profile. However, Triiodosalicylanilide has some limitations, such as its poor solubility in water and its potential to induce drug resistance in parasites.
Zukünftige Richtungen
There are several future directions for the research and development of Triiodosalicylanilide. One potential area of research is the use of Triiodosalicylanilide as a combination therapy with other antiparasitic agents to enhance its efficacy. Another area of research is the development of Triiodosalicylanilide analogs with improved solubility and potency. Additionally, Triiodosalicylanilide could be studied for its potential use in the treatment of parasitic infections in humans.
Conclusion:
In conclusion, Triiodosalicylanilide is a potent antiparasitic agent with a broad-spectrum activity against various parasites. It has several advantages as an antiparasitic agent for laboratory experiments, including its low toxicity profile and ease of synthesis. However, further research is needed to explore its potential use in human medicine and to develop more potent and effective analogs.
Synthesemethoden
Triiodosalicylanilide is synthesized by the reaction of salicylic acid, aniline, and iodine in the presence of a catalyst. The reaction yields a mixture of mono- and di-iodo derivatives of salicylanilide, which are then separated by chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Triiodosalicylanilide has been extensively studied for its antiparasitic activity against a wide range of parasites, including protozoa, helminths, and arthropods. It has been shown to be highly effective against various parasites, such as Eimeria spp., Fasciola hepatica, Haemonchus contortus, and Sarcoptes scabiei.
Eigenschaften
CAS-Nummer |
14437-45-7 |
|---|---|
Produktname |
Triiodosalicylanilide |
Molekularformel |
C13H8I3NO2 |
Molekulargewicht |
590.92 g/mol |
IUPAC-Name |
2-hydroxy-3,5-diiodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8I3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
InChI-Schlüssel |
QOUSLZBAJRLUGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |
Andere CAS-Nummern |
14437-45-7 |
Synonyme |
3-Iodo-N-(3,4-diiodophenyl)-2-hydroxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



